Physicochemical Property Differentiation vs. 4‑(Phenylsulfonyl)morpholine
The 3-methoxy substituent shifts key physicochemical descriptors relative to the unsubstituted phenyl analog. 4‑(3‑Methoxyphenylsulfonyl)morpholine exhibits an XLogP3‑AA of 0.7, five hydrogen‑bond acceptors, and a molecular weight of 257.31 g·mol⁻¹, whereas 4‑(phenylsulfonyl)morpholine (CAS 5033‑21‑6) has an XLogP3‑AA of approximately 1.0, four hydrogen‑bond acceptors, and a molecular weight of 227.28 g·mol⁻¹ [1][2].
| Evidence Dimension | Computed physicochemical properties (XLogP3-AA, H-bond acceptor count, MW) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7; HBA = 5; MW = 257.31 g·mol⁻¹ |
| Comparator Or Baseline | 4-(Phenylsulfonyl)morpholine: XLogP3-AA ≈ 1.0; HBA = 4; MW = 227.28 g·mol⁻¹ |
| Quantified Difference | ΔXLogP3-AA ≈ −0.3; ΔHBA = +1; ΔMW = +30.03 g·mol⁻¹ |
| Conditions | Computed properties as deposited in PubChem (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity and additional hydrogen‑bonding capacity affect solubility, membrane permeability, and nonspecific protein binding—parameters that directly influence assay reproducibility and formulation development.
- [1] PubChem CID 890650, 4-(3-Methoxyphenylsulfonyl)morpholine. National Center for Biotechnology Information. View Source
- [2] PubChem CID 89038, 4-(Phenylsulfonyl)morpholine. National Center for Biotechnology Information. View Source
